molecular formula C15H19ClFNO2 B5489017 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane

1-[(3-chloro-4-fluorophenoxy)acetyl]azocane

Cat. No. B5489017
M. Wt: 299.77 g/mol
InChI Key: RRZHYLMAYHRRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-4-fluorophenoxy)acetyl]azocane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of azocane derivatives and is known for its unique properties, including its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane is not fully understood, but it is believed to interact with biological systems by binding to specific targets, such as enzymes or receptors. This interaction can lead to a variety of biochemical and physiological effects, including changes in cellular signaling pathways and gene expression.
Biochemical and physiological effects:
Studies have shown that 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane can have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antibacterial properties. Additionally, this compound has been shown to have potential as a modulator of ion channels and neurotransmitter receptors, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane in lab experiments is its unique chemical structure, which allows for specific interactions with biological targets. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal procedures.

Future Directions

There are several potential future directions for research on 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane. One area of focus could be the development of more potent and selective analogs of this compound for use as drug candidates. Additionally, further studies could investigate the potential applications of this compound in the fields of materials science and catalysis. Finally, research could focus on understanding the mechanism of action of 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane in more detail, which could lead to the development of new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[(3-chloro-4-fluorophenoxy)acetyl]azocane involves a multistep process that requires the use of various reagents and solvents. The most commonly used method involves the reaction of 3-chloro-4-fluorophenol with acetyl chloride to form 3-chloro-4-fluorophenyl acetate. This intermediate is then reacted with azocane in the presence of a base to form the desired product.

Scientific Research Applications

1-[(3-chloro-4-fluorophenoxy)acetyl]azocane has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

1-(azocan-1-yl)-2-(3-chloro-4-fluorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO2/c16-13-10-12(6-7-14(13)17)20-11-15(19)18-8-4-2-1-3-5-9-18/h6-7,10H,1-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZHYLMAYHRRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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